molecular formula C10H16BNO4 B14054203 (1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid

(1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid

Cat. No.: B14054203
M. Wt: 225.05 g/mol
InChI Key: WZIHIPLHDKUOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a boronic acid group attached to an aminoethyl chain, which is further substituted with a 3,4-dimethoxyphenyl group. The presence of both the boronic acid and amino groups makes it a versatile reagent in organic synthesis and a potential candidate for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 3,4-dimethoxyphenyl ethylene with borane, followed by oxidation with hydrogen peroxide to yield the boronic acid . Another approach involves the use of Suzuki-Miyaura coupling, where a boronic ester is coupled with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes or continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and stringent reaction conditions can optimize the production process, making it more efficient and cost-effective .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16BNO4

Molecular Weight

225.05 g/mol

IUPAC Name

[1-amino-2-(3,4-dimethoxyphenyl)ethyl]boronic acid

InChI

InChI=1S/C10H16BNO4/c1-15-8-4-3-7(5-9(8)16-2)6-10(12)11(13)14/h3-5,10,13-14H,6,12H2,1-2H3

InChI Key

WZIHIPLHDKUOSV-UHFFFAOYSA-N

Canonical SMILES

B(C(CC1=CC(=C(C=C1)OC)OC)N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.